molecular formula C22H19N5 B4507133 7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4507133
M. Wt: 353.4 g/mol
InChI Key: SOVRRROZAPQHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C22H19N5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.16404563 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regioselective Synthesis and Chemical Properties

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines : A study demonstrated the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting a methodological advancement in the chemical synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which could be foundational for further pharmacological investigations (Drev et al., 2014).
  • Microwave-mediated Synthesis : Another study focused on the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, including pyrazolo[1,5-a]pyrimidine derivatives. This method offers a quicker and more efficient route for creating structurally diverse compounds for further biological evaluation (Darweesh et al., 2016).

Biological Activities and Pharmacokinetic Predictions

  • Anti-proliferative Agents : Research into glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines showed these compounds exhibit inhibition of proliferation of MCF-7 human breast cancer cells, with IC50 values indicating potential as anti-proliferative agents. Some compounds demonstrated acceptable predicted pharmacokinetics and drug-likeness properties, suggesting their suitability for further pharmacological development (Atta et al., 2019).

Analgesic Activity and Toxicity

  • Analgesic Activity and Toxicity : A study on dihydrotetrazolo[1,5-a]pyrimidine derivatives found that some compounds exhibited analgesic activity comparable to reference drugs and were low in toxicity. This highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in developing new analgesic drugs with minimal side effects (Gein et al., 2021).

Properties

IUPAC Name

7-(benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5/c1-2-8-17-13-21(26-15-23-19-11-6-7-12-20(19)26)27-22(25-17)18(14-24-27)16-9-4-3-5-10-16/h3-7,9-15H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVRRROZAPQHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C=NN2C(=C1)N3C=NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(1H-benzimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.